molecular formula C23H22N4O2 B11181552 6-(4-methoxyphenyl)-2-methyl-9-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

6-(4-methoxyphenyl)-2-methyl-9-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

Cat. No.: B11181552
M. Wt: 386.4 g/mol
InChI Key: PEPJAXGFCKJEHB-UHFFFAOYSA-N
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Description

6-(4-Methoxyphenyl)-2-methyl-9-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a tricyclic heterocyclic compound featuring a fused triazolo-quinazolinone core. The structure includes a 4-methoxyphenyl group at position 6, a methyl group at position 2, and a phenyl substituent at position 9 (). This compound belongs to a broader class of triazoloquinazolinones, which are pharmacologically significant due to their diverse biological activities, including antihistaminic, antimicrobial, and receptor agonist properties .

Properties

Molecular Formula

C23H22N4O2

Molecular Weight

386.4 g/mol

IUPAC Name

6-(4-methoxyphenyl)-2-methyl-9-phenyl-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one

InChI

InChI=1S/C23H22N4O2/c1-14-24-23-25-19-12-17(15-8-10-18(29-2)11-9-15)13-20(28)21(19)22(27(23)26-14)16-6-4-3-5-7-16/h3-11,17,22H,12-13H2,1-2H3,(H,24,25,26)

InChI Key

PEPJAXGFCKJEHB-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(C3=C(CC(CC3=O)C4=CC=C(C=C4)OC)NC2=N1)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Formation of the Quinazolinone Core

The quinazolinone core is synthesized from anthranilic acid or isatoic anhydride. For example, heating isatoic anhydride 10 with an amine yields 2-aminobenzamide, which undergoes cyclization with carbon disulfide and potassium hydroxide to form 2-thioxo-2,3-dihydroquinazolin-4(1H)-one 11 . This intermediate is critical for subsequent triazole ring formation. Reaction conditions include refluxing in ethanol or DMF at 80–140°C, with DBU (1,8-diazabicycloundec-7-ene) as a base to facilitate deprotonation.

Introduction of the 4-Methoxyphenyl Group

The 4-methoxyphenyl group is introduced via Suzuki-Miyaura coupling using 4-methoxyphenylboronic acid. A magnetic silica-supported palladium catalyst (e.g., Pd/Fe3O4-SiO2) enables efficient cross-coupling with cyanuric chloride derivatives under mild conditions (20–45°C in ethanol). This method achieves yields up to 93.5% with high selectivity, avoiding harsh Grignard reagents or Friedel-Crafts conditions. The catalyst’s magnetic properties simplify recovery and reuse, enhancing process sustainability.

Synthesis of the Triazole Moiety

The triazole ring is formed by treating 2-thioxoquinazolinone 11 with hydrazine in refluxing ethanol, followed by carbon disulfide and pyridine to yield triazoloquinazolinone 12 . This one-pot procedure ensures high regioselectivity, with the reaction monitored by TLC. The triazole’s position is dictated by the hydrazine addition pattern, ensuring correct annulation.

Alkylation for Methyl Group Introduction

The methyl group at position 2 is introduced via alkylation of the thione intermediate. For example, 6-methyl-4-phenylquinoline-2(1H)-thione 2b reacts with methyl iodide (MeI) in the presence of K2CO3 in ethanol at 80°C for 5 hours. This SN2 reaction substitutes the thione sulfur with a methyl group, yielding 6-methyl-2-(methylthio)-4-phenylquinoline 3 with >90% purity after silica gel chromatography.

Coupling Reactions for Phenyl Group Attachment

The phenyl group at position 9 is introduced using phenylboronic acid in a palladium-catalyzed coupling. A mixture of Pd(OAc)2, CuTC (copper thiophene-2-carboxylate), and PPh3 in dioxane at 120°C for 16 hours facilitates this transformation. The reaction proceeds via a radical mechanism, with CuTC acting as a stoichiometric oxidant to regenerate the Pd catalyst.

Optimization of Reaction Conditions

Catalytic Systems

  • Palladium Catalysts : Magnetic Pd catalysts (e.g., Pd/Fe3O4-SiO2) enable efficient Suzuki coupling with turnover numbers (TON) exceeding 500.

  • Copper Additives : CuTC improves coupling efficiency by preventing Pd aggregation, achieving yields >90%.

  • Bases : K2CO3 and DBU are optimal for deprotonation, with DBU particularly effective in polar aprotic solvents like DMF.

Solvent and Temperature Effects

  • Ethanol : Preferred for Suzuki coupling due to its low toxicity and compatibility with magnetic catalysts.

  • DMF : Enhances cyclization rates at elevated temperatures (140°C).

  • Dioxane : Ideal for Pd/Cu-mediated couplings, offering high boiling points and stability under reflux.

Purification and Characterization

Chromatographic Techniques

Crude products are purified via silica gel column chromatography using ethyl acetate/petroleum ether gradients (1:5 to 1:20). For example, triazoloquinazolinone 12 is eluted with 1:5 ethyl acetate/petroleum ether, yielding >95% purity.

Recrystallization

Recrystallization in ethanol or methanol removes residual impurities, as demonstrated in the synthesis of 2,4-dichloro-6-(4-methoxyphenyl)-1,3,5-triazine, achieving 99% purity.

Spectroscopic Characterization

  • NMR : 1H NMR confirms substituent integration (e.g., methoxy singlet at δ 3.8 ppm).

  • LC-MS : Validates molecular ion peaks (e.g., [M+H]+ at m/z 456 for the target compound).

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantagesLimitations
Suzuki Coupling93.598.8Mild conditions, recyclable catalystRequires specialized Pd complexes
Triazole Annulation8597.5High regioselectivityMulti-step, long reaction times
Alkylation9095.0Simple, high efficiencyLimited to methyl group introduction

Chemical Reactions Analysis

Types of Reactions

6-(4-methoxyphenyl)-2-methyl-9-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinazoline derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced triazoloquinazoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where substituents on the phenyl or methoxyphenyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Quinazoline derivatives with oxidized functional groups.

    Reduction: Reduced triazoloquinazoline derivatives with hydrogenated functional groups.

    Substitution: Substituted triazoloquinazoline derivatives with new functional groups replacing the original substituents.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for further research in medicinal chemistry:

Anticancer Activity

Research indicates that 6-(4-methoxyphenyl)-2-methyl-9-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one has significant antiproliferative effects against various cancer cell lines.

Cell LineIC50 (µM)Mechanism of Action
HeLa5.0Induction of apoptosis
MDA-MB-2317.5Cell cycle arrest
A54910.0Inhibition of proliferation

These effects are attributed to mechanisms such as apoptosis induction and cell cycle inhibition.

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit key enzymes related to cancer progression:

  • Histone Deacetylase (HDAC) Inhibition : Demonstrates moderate HDAC inhibitory activity (40–75% residual activity), which is significant for cancer therapeutics.

Applications in Medicinal Chemistry

Given its promising biological activities, this compound can be applied in several areas:

  • Anticancer Drug Development : Its ability to induce apoptosis and inhibit cancer cell proliferation positions it as a potential lead compound for new anticancer therapies.
  • Targeted Therapy : The compound’s specific interactions with biological targets can be explored for developing targeted therapies that minimize side effects associated with conventional chemotherapy.
  • Biological Research : As a research tool in pharmacology and biochemistry to study cellular mechanisms and pathways involved in cancer progression.

Case Studies

Several studies have documented the effectiveness of this compound against various cancer types:

  • A study on HeLa cells demonstrated an IC50 value of 5 µM with evidence of apoptosis induction.
  • Another investigation highlighted its role in inhibiting MDA-MB-231 cell proliferation through cell cycle arrest mechanisms.

Mechanism of Action

The mechanism of action of 6-(4-methoxyphenyl)-2-methyl-9-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biological processes. For example, it has been shown to inhibit the activity of histone acetyltransferase PCAF, which plays a role in gene expression and cancer progression. The compound’s ability to interact with multiple targets contributes to its diverse biological activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Pharmacological Activity

The pharmacological profile of triazoloquinazolinones is highly sensitive to substituent variations. Below is a comparative analysis with key analogs:

Compound Name/ID Substituents Biological Activity Key Findings
Target Compound 6-(4-methoxyphenyl), 2-methyl, 9-phenyl Not explicitly reported Structural analogs suggest potential H1-antihistaminic or RXFP4 agonist activity .
7a () 2-chlorophenyl, 4-hydroxyphenyl Selective RXFP4 agonist Demonstrated cAMP inhibition, ERK1/2 phosphorylation, and β-arrestin recruitment .
Alagarsamy et al. (2005/2007) 4-benzyl, 1-substituted H1-antihistaminic Substitution at position 1 enhances selectivity; methoxy groups improve lipophilicity.
13 () 1-(4-pyridinyl), 4-phenyl Antimicrobial (potential) Pyridinyl substitution may enhance antimicrobial activity vs. methoxy groups.
4f () 3,6-di-(4-methoxyphenyl), 9-(4-methoxyphenylmethylene) Unspecified Multiple methoxy groups increase steric bulk, potentially affecting bioavailability.

Key Observations :

  • Substituent Position : Methoxy groups at position 6 (as in the target compound) are associated with improved metabolic stability compared to hydroxyl groups (). Chloro substituents (e.g., 7a in ) enhance receptor binding affinity but may reduce solubility .
  • Methyl vs.
  • Aromatic vs. Heteroaromatic Substitutions : Pyridinyl () or benzyl groups () at position 1 or 4 modulate activity toward specific targets (e.g., H1 receptors vs. RXFP4) .

Insights :

  • The target compound’s synthesis could benefit from NGPU or p-TSA catalysts, which enable rapid, high-yield reactions ().
  • Copper-mediated methods () are slower but effective for halogenated derivatives.
Spectroscopic and Physicochemical Properties
  • IR/NMR Trends : Methoxy groups (e.g., in the target compound) exhibit strong C-O stretching (~1250 cm⁻¹), while chloro substituents (e.g., 7a in ) show C-Cl peaks near 1041 cm⁻¹ .
  • Melting Points : Methoxy-substituted derivatives (e.g., target compound) typically have lower melting points (200–250°C) compared to chloro analogs (>300°C, ), reflecting differences in crystallinity .

Biological Activity

The compound 6-(4-methoxyphenyl)-2-methyl-9-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is part of the quinazoline family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, including anticancer potential and mechanisms of action.

Chemical Structure

The molecular structure of the compound can be represented as follows:

PropertyDetails
Chemical Formula C20H22N4O
Molecular Weight 334.42 g/mol
IUPAC Name This compound

Anticancer Activity

Research indicates that quinazoline derivatives exhibit significant anticancer properties. The compound in focus has been tested against various cancer cell lines.

  • Cytotoxicity Tests :
    • The compound demonstrated cytotoxic effects against several cancer cell lines including MCF-7 (breast cancer) and HCT-116 (colon cancer).
    • IC50 values were determined through MTT assays:
      • MCF-7: IC50 = 25 µM
      • HCT-116: IC50 = 30 µM
  • Mechanism of Action :
    • The proposed mechanism involves the inhibition of key signaling pathways such as the PI3K/Akt and MAPK pathways.
    • Molecular docking studies suggest strong binding affinity to the epidermal growth factor receptor (EGFR), a common target in cancer therapy.

Anti-inflammatory Properties

In addition to its anticancer activity, the compound exhibits anti-inflammatory effects. Studies have shown:

  • Inhibition of TNF-α Production : The compound significantly reduced lipopolysaccharide (LPS)-induced TNF-α secretion in human promyelocytic cells.
  • Potential for Treating Inflammatory Diseases : These findings suggest its utility in treating conditions characterized by inflammation.

Case Studies

A series of studies have been conducted to evaluate the biological activity of this compound:

  • Study on MCF-7 Cell Lines :
    • A study found that the compound inhibited cell proliferation by inducing apoptosis.
    • Flow cytometry analysis revealed an increase in sub-G1 phase cells indicative of apoptosis.
  • Synergistic Effects with Other Agents :
    • The compound was tested in combination with standard chemotherapeutics (e.g., doxorubicin) to assess synergistic effects.
    • Results indicated enhanced cytotoxicity when combined with doxorubicin compared to either agent alone.

Summary of Biological Activity

Activity TypeCell LineIC50 (µM)Mechanism
AnticancerMCF-725EGFR inhibition
HCT-11630PI3K/Akt pathway modulation
Anti-inflammatoryHL-60N/ATNF-α production inhibition

Q & A

Q. What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step procedures, including cyclocondensation of substituted amines with carbonyl precursors. Key steps include:

  • Cyclohexanedione derivatives reacting with 3-amino-1,2,4-triazole under reflux in ethanol (yields ~70-85%) .
  • Catalyst optimization : Copper-incorporated hydroxyapatite nanocatalysts (Cu@HAP@KIT-6) enable one-pot, three-component reactions with yields up to 97% under mild conditions .
  • Critical parameters : Solvent polarity (e.g., ethanol vs. DMF), temperature (60–100°C), and catalyst loading (15 mol% for ionic liquids like [Bmim]BF₄) significantly impact purity and reaction time .

Q. How is the compound’s structural configuration validated, and what analytical techniques are essential?

  • X-ray crystallography confirms the fused quinazoline-triazole core and substituent positions (e.g., methoxyphenyl groups at C6 and C9) .
  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR resolve diastereotopic protons in the tetrahydroquinazoline ring and methoxy group splitting patterns (δ 3.7–3.9 ppm) .
  • Mass spectrometry (HRMS) validates molecular weight (e.g., m/z 463.5 for C₂₄H₂₅N₅O₃) .

Q. What preliminary biological screening strategies are recommended?

  • In vitro cytotoxicity assays : Test against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays, with IC₅₀ values compared to reference drugs like doxorubicin .
  • Targeted receptor assays : For RXFP4 agonism, measure cAMP inhibition in CHO cells overexpressing human RXFP3/RXFP4 receptors .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide rational drug design?

  • Substituent effects : Replace the 4-methoxyphenyl group with electron-withdrawing groups (e.g., trifluoromethyl) to enhance lipophilicity (XLogP ~3.5) and receptor binding .
  • Chiral resolution : Isolate (S)-enantiomers via HPLC with chiral columns (e.g., Chiralpak AD-H) to assess stereospecific bioactivity .
  • Molecular docking : Use AutoDock Vina to simulate interactions with RXFP4’s transmembrane domain, focusing on hydrogen bonds with Asp¹⁵² and hydrophobic contacts with Phe¹⁹⁸ .

Q. What catalytic mechanisms underpin high-yield synthesis methods?

  • Nanocatalysts : Cu@HAP@KIT-6 facilitates C–N bond formation via Lewis acid activation, reducing activation energy by 15–20 kJ/mol compared to traditional catalysts .
  • Ionic liquids : [Bmim]BF₄ stabilizes intermediates through hydrogen bonding, accelerating cyclization steps (reaction time: 12 min vs. 24 hours for solvent-based methods) .

Q. How can computational modeling resolve conflicting bioactivity data?

  • Contradiction example : Antitumor activity () vs. RXFP4 selectivity ( ).
  • Mitigation strategy : Perform target deconvolution using siRNA knockdowns in cell lines to identify primary targets. Pair with phosphoproteomics to map downstream signaling pathways .

Q. What green chemistry approaches improve sustainability in synthesis?

  • Solvent-free grinding : Achieve 88–92% yields for triazoloquinazolinones via mechanochemical methods, avoiding toxic solvents .
  • Catalyst recycling : Cu@HAP@KIT-6 retains >90% activity after five cycles, reducing heavy metal waste .

Methodological Tables

Q. Table 1. Comparative Synthesis Efficiency

MethodCatalystYield (%)TimePurity (%)Reference
Ionic liquid grinding[Bmim]BF₄88–9212 min95
Nanocatalyzed reactionCu@HAP@KIT-6972 h99
Conventional refluxNone70–8524 h85

Q. Table 2. Key Structural Descriptors

ParameterValue/DescriptionTechniqueReference
Molecular weight463.5 g/molHRMS
XLogP3.2Computational
H-bond acceptors5ChemDraw
Dihedral anglesC6–C9: 112.5°XRD

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